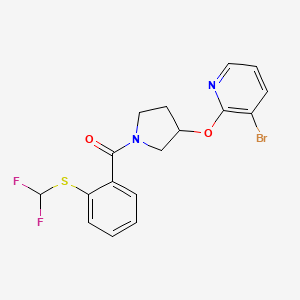

![molecular formula C11H12ClN3O2 B2922475 3-[(4-Amino-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride CAS No. 1431964-45-2](/img/structure/B2922475.png)

3-[(4-Amino-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-[(4-Amino-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride” is a chemical compound that belongs to the class of pyrazole-based ligands . Pyrazole-based ligands have gained significant attention due to their unique coordination with metal ions and their potential in the development of metalloenzymes .

Synthesis Analysis

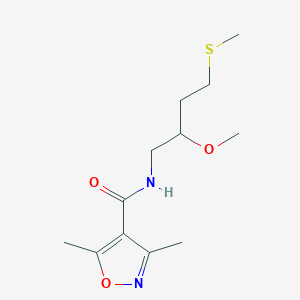

The synthesis of pyrazole-based ligands, such as “3-[(4-Amino-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride”, often involves the condensation of a pyrazole derivative with an appropriate primary amine . For example, a mixture of (3,5-dimethyl-1H-pyrazol-1-yl)methanol and 4-aminobenzoic acid in acetonitrile was stirred at room temperature for several days to yield a similar compound .Molecular Structure Analysis

The molecular structure of “3-[(4-Amino-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride” includes a pyrazole ring, which provides one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen . These atoms are capable of coordinating to a metal, making the compound a potential ligand for metal ions .Wissenschaftliche Forschungsanwendungen

Antibacterial and Antifungal Applications

Pyrazole derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds show promise in the design of new microbial agents due to their structural versatility and potential for chemical modification .

Pharmaceutical Intermediates

Compounds with a pyrazole structure are important raw materials and intermediates in organic synthesis, particularly for pharmaceuticals. They can be used to create a variety of drugs with different therapeutic effects .

Agrochemicals

The pyrazole moiety is also utilized in the synthesis of agrochemicals. These compounds can contribute to the development of new pesticides or herbicides, enhancing crop protection strategies .

Dyestuff Industry

In the dyestuff industry, pyrazole-based compounds serve as intermediates for creating dyes. Their chemical properties allow for the production of vibrant colors with various applications .

Antileishmanial and Antimalarial Activities

Some pyrazole-bearing compounds exhibit potent antileishmanial and antimalarial activities. Their synthesis and structure-activity relationships are subjects of ongoing research, which could lead to new treatments for these diseases .

Medicinal Chemistry Inhibitors and Kinase Targeting

Amino-pyrazoles are significant in medicinal chemistry, particularly as inhibitors of enzymes like Bruton Kinase (BTK), which is a therapeutic target for B-cell-driven malignancies. The modification of the pyrazole structure can lead to potent inhibitors with clinical applications .

Zukünftige Richtungen

The future directions for “3-[(4-Amino-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride” and similar compounds could involve further developments in catalytic processes relating to their activity . Additionally, their potential in the development of new drugs due to their broad range of chemical and biological properties could be explored .

Wirkmechanismus

Target of Action

Compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to interact with a variety of biological targets, including enzymes like acetylcholinesterase (ache) .

Result of Action

Similar compounds have been reported to have various biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Eigenschaften

IUPAC Name |

3-[(4-aminopyrazol-1-yl)methyl]benzoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2.ClH/c12-10-5-13-14(7-10)6-8-2-1-3-9(4-8)11(15)16;/h1-5,7H,6,12H2,(H,15,16);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIKWAJZFSCLADM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)CN2C=C(C=N2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4-Amino-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-Methylphenyl)-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea](/img/structure/B2922397.png)

![Ethyl 3-(1-chloro-4-cyano-3-methylpyrido[1,2-a]benzimidazol-2-yl)propanoate](/img/structure/B2922402.png)

![4-fluoro-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2922403.png)

![2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2922408.png)

![N-(tert-butyl)-2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]thio}acetamide](/img/structure/B2922413.png)

![methyl 4-[[2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetyl]oxymethyl]benzoate](/img/structure/B2922415.png)